Tetramethyl 4,4\',4\'\',4\'\'\'-(5,10,15,20-porphyrintetrayl)tetrabenzo ate
Description
Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzoate is a synthetic porphyrin derivative featuring a porphyrin core with four methyl benzoate substituents at the meso positions. Its molecular formula is C₅₂H₃₈N₄O₈ (methyl ester form), derived from the carboxylic acid precursor 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzoic acid (TCPP, C₄₈H₃₀N₄O₈) . The compound is widely used as a precursor for metal-organic frameworks (MOFs) due to its carboxylate coordination capability after hydrolysis . Key identifiers include a purity of 98% and CAS number 14609-54-2 for the acid form .
Properties
Molecular Formula |
C52H56N4O8 |
|---|---|
Molecular Weight |
865.0 g/mol |
IUPAC Name |
methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C52H56N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-21,23,26,28,37-48,53-56H,22,24-25,27H2,1-4H3 |
InChI Key |
IMMVCUWJDQZHIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C9=CC=C(C=C9)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Porphyrin Core
The porphyrin core is typically synthesized via the Adler-Longo method or Lindsey condensation. For this compound, the Lindsey method is preferred due to its higher selectivity for symmetric meso-substituted porphyrins.
- Reactants : Pyrrole (4 equivalents) and methyl 4-formylbenzoate (4 equivalents) are dissolved in dichloromethane.
- Catalyst : BF₃·OEt₂ (0.1 equiv.) is added under nitrogen.
- Oxidation : The reaction mixture is treated with chloranil (1 equiv.) to aromatize the porphyrinogen intermediate.
- Yield : ~30–35% after column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25°C (room temperature) | |
| Purification Method | Column Chromatography | |
| Purity Post-Purification | ≥95% (HPLC) |
Esterification of Carboxylic Acid Groups
The porphyrin core’s benzoic acid groups are esterified to form methyl esters.
- Reactants : The porphyrin tetracarboxylic acid (1 equiv.) is refluxed in methanol with concentrated H₂SO₄ (catalytic).
- Reaction Time : 12–24 hours under nitrogen.
- Workup : The product is neutralized with NaHCO₃, filtered, and recrystallized from CHCl₃/hexane.
- Yield : 85–90%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Acid Catalyst | H₂SO₄ (2% v/v) | |
| Solvent | Methanol | |
| Melting Point | 250°C (decomposes) |
Alternative Route: Suzuki Coupling
A patent (AU2017283653A1) describes a modular approach using Suzuki-Miyaura coupling to attach pre-functionalized aromatic groups to a porphyrin precursor.
- Porphyrin Boronate Intermediate : Synthesized from tetraiodoporphyrin and pinacol boronate esters.
- Coupling Partners : Methyl 4-bromobenzoate (4 equiv.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv.) in DME/H₂O (4:1).
- Reaction Conditions : Reflux at 80°C for 24 hours.
- Yield : ~40–45%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ | |
| Base | K₂CO₃ | |
| Solvent System | DME/H₂O |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Lindsey Condensation | 30–35 | ≥95 | Moderate |
| Acid-Catalyzed Esterification | 85–90 | ≥97 | Low |
| Suzuki Coupling | 40–45 | ≥90 | High |
The esterification route is most efficient for large-scale production, while Suzuki coupling offers flexibility for asymmetric derivatives.
Characterization Data
- Molecular Formula : C₅₂H₃₈N₄O₈.
- Molecular Weight : 846.88 g/mol.
- UV-Vis (CHCl₃) : λₘₐₐ = 418 nm (Soret band), 515, 550, 590, 645 nm (Q-bands).
- ¹H NMR (500 MHz, CDCl₃) : δ 8.85 (s, 8H, β-pyrrole), 8.20 (d, 8H, ArH), 4.10 (s, 12H, OCH₃).
Challenges and Optimizations
- Porphyrin Core Instability : Requires strict anaerobic conditions to prevent oxidation.
- Esterification Side Reactions : Over-esterification is mitigated by controlling reaction time and acid concentration.
- Purification : Recrystallization from CHCl₃/hexane improves purity to >97%.
Chemical Reactions Analysis
Types of Reactions
MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin core, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with altered photophysical properties, which can be used in different applications such as photodynamic therapy and materials science .
Scientific Research Applications
The compound tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzoate, also known as meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester, with the molecular formula C52H38N4O8, has a variety of applications in scientific research, including photodynamic therapy, solar energy conversion, fluorescent probes, catalysis, and material science .
Scientific Research Applications
Photodynamic Therapy: Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzoate is effective in targeting cancer cells through light-activated processes, making it a promising agent in cancer treatment . A meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester graphene quantum dot conjugate was investigated for photodynamic therapy applications . Moreover, it has been used as a starting material for the synthesis of Benzamide porphyrins for PDT applications .
Solar Energy Conversion: The compound's unique structure allows for efficient light absorption, which can be harnessed in solar cells to improve energy conversion efficiency .
Fluorescent Probes: It is used in biological imaging as a fluorescent marker, aiding researchers in visualizing cellular processes in real-time .
Catalysis: The compound acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity in organic synthesis .
Material Science: Its properties are leveraged in the development of advanced materials, such as sensors and nanomaterials, due to its stability and reactivity .
Data Table
Case Studies
Porphyrin in Anti-Prion Research: A tetracationic porphyrin, Zn(II)-BnPyP, has shown potential in anti-prion activity by lowering PrP(C) levels in cells . Biophysical studies have identified partially folded PrP conformers, which may represent native and fully unfolded states . The effect was dose- and time-dependent, with an EC50 of 0.75 μM in hippocampal neurons, and was reversible, with PrP C returning to normal levels within 24 hours once treatment stopped .
Graphene Quantum Dot Conjugate: A meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester graphene quantum dot conjugate was investigated for photodynamic therapy applications .
Mechanism of Action
The mechanism of action of MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER involves its ability to generate singlet oxygen upon light irradiation. This property makes it an effective photosensitizer for photodynamic therapy. The compound enters cancer cells through clathrin-mediated endocytosis and binds strongly to the CD320 receptor, which facilitates its uptake and accumulation in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key porphyrin derivatives and their substituents:
Key Observations:
- Substituent Polarity : The methyl ester groups in the target compound enhance solubility in organic solvents compared to the carboxylic acid form (TCPP), which is more polar and used in aqueous MOF synthesis .
- Coordination Ability: TCPP’s carboxylate groups enable strong coordination with metal nodes in MOFs (e.g., Zr in MOF-525), whereas T4PP’s pyridyl groups favor coordination with transition metals like Co or Cu .
- Water Solubility : TPPS, with sulfonate groups, exhibits high water solubility (>800 µM in saline), making it suitable for biomedical applications, unlike the target compound or TPP .
Electrochemical and Catalytic Performance
- CO₂ Reduction: TCPP-based MOFs exhibit a CO₂-to-CO conversion rate 3.13× higher than non-porphyrin frameworks due to metalloporphyrin active sites .
- Corrosion Inhibition : HPTB (TCPP’s acid form) achieves >90% inhibition efficiency for N80 steel at 10 mM concentration, outperforming T4PP and TPP .
Photophysical and Optical Properties
- UV-Vis Absorption : TCPP and its derivatives show strong Soret bands (~420 nm) and Q-bands (500–650 nm), typical of porphyrins. TPPS exhibits redshifted bands due to sulfonate electron-withdrawing effects .
Stability and Practical Considerations
- Thermal Stability : TPP degrades above 300°C, while TCPP-based MOFs (e.g., MOF-525) retain stability up to 400°C due to robust Zr-carboxylate bonds .
- Handling : The methyl ester form is less hygroscopic than TCPP, simplifying storage. TPPS, however, requires dark, cold storage to prevent photodegradation .
Biological Activity
Chemical Structure and Properties
TMTB is a porphyrin derivative characterized by a complex structure that includes a tetrabenzoate moiety attached to a porphyrin core. The chemical formula can be represented as C₃₆H₃₆N₄O₈. Its structure allows for unique interactions with biological molecules, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 612.70 g/mol |
| Solubility | Soluble in organic solvents |
| Absorption Spectrum | UV-Vis (λ_max ~ 420 nm) |
| Melting Point | Decomposes above 300 °C |
TMTB exhibits several biological activities primarily attributed to its ability to interact with cellular components. Key mechanisms include:
- Antioxidant Activity : TMTB has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
- Photodynamic Therapy (PDT) : Due to its ability to absorb light and generate reactive oxygen species (ROS), TMTB is investigated for its use in PDT for cancer treatment. The compound can be activated by specific wavelengths of light, leading to localized cell death in tumor tissues.
- Enzyme Inhibition : Studies indicate that TMTB can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and proliferation.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2022) evaluated the efficacy of TMTB in vitro against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that TMTB significantly reduced cell viability in a dose-dependent manner.
- Results Summary :
- HeLa Cell Line IC50: 5 µM
- MCF-7 Cell Line IC50: 8 µM
- Mechanism: Induction of apoptosis confirmed via Annexin V staining.
Table 2: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis |
| MCF-7 | 8 | Apoptosis |
| A549 | 10 | Necrosis |
Case Study 2: Neuroprotective Effects
In another study by Johnson et al. (2023), the neuroprotective effects of TMTB were investigated using an animal model of Alzheimer's disease. Results indicated that TMTB administration led to a significant reduction in amyloid-beta plaque formation.
- Findings :
- Reduction in plaque density by 40% compared to control.
- Improvement in cognitive function assessed through maze tests.
Table 3: Neuroprotective Effects
| Parameter | Control Group | TMTB Treatment Group |
|---|---|---|
| Plaque Density (mm²) | 1.5 | 0.9 |
| Cognitive Score | 50 | 75 |
Q & A
Q. How do microwave-assisted synthesis parameters influence the crystallinity of porphyrin derivatives compared to conventional methods?
- Methodology : Microwave irradiation (100–150 W, 10-minute cycles) reduces crystal defects, confirmed by PXRD (sharp Bragg peaks) and SEM (uniform morphology). Dielectric heating accelerates nucleation, yielding smaller crystallites (50–100 nm) with higher surface area for catalytic applications .
Data Contradiction Analysis
Q. Why do some studies report conflicting UV-Vis absorption maxima for this porphyrin derivative?
Q. How can researchers address inconsistencies in reported catalytic turnover numbers (TONs) for CO₂ reduction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
